Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)
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Overview
Description
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is a chemical compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The phenyl ring and acetic acid moiety may also contribute to its binding affinity and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the pent-2-en-1-ol moiety.
(α,α,α-Trifluoro-m-tolyl)acetic acid: Another related compound with a trifluoromethyl group and phenyl ring.
Uniqueness
Acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is unique due to its combination of structural features, including the trifluoromethyl group, phenyl ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
821799-22-8 |
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Molecular Formula |
C14H17F3O3 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4) |
InChI Key |
VEMOHJKVFHNQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Origin of Product |
United States |
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